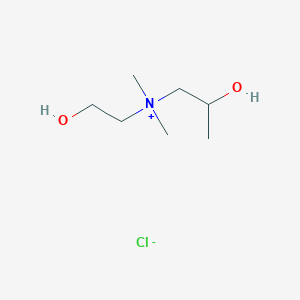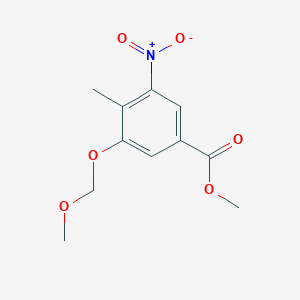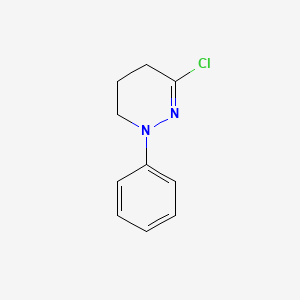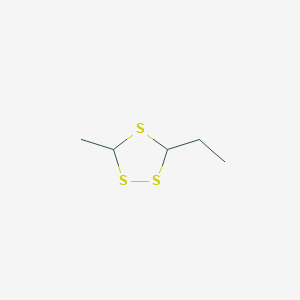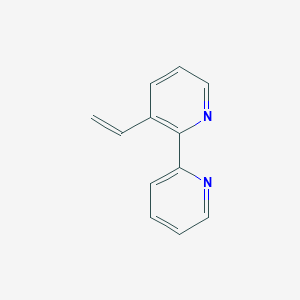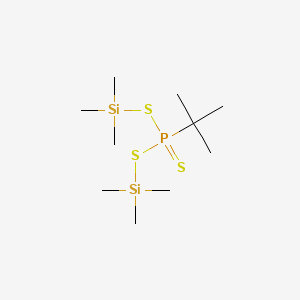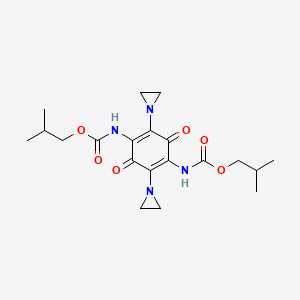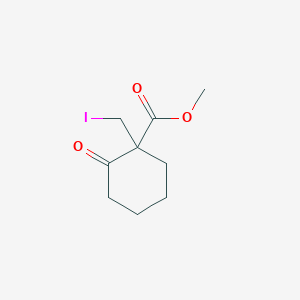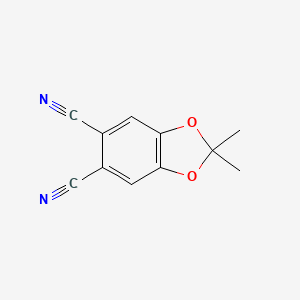
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzodioxole, characterized by the presence of two nitrile groups at the 5 and 6 positions and two methyl groups at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-benzodioxole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired dicarbonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles like amines or alcohols replace the nitrile groups, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
科学研究应用
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-benzodioxole: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Contains methoxy groups and an aldehyde group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is unique due to the presence of both nitrile and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
114414-26-5 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-benzodioxole-5,6-dicarbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-11(2)14-9-3-7(5-12)8(6-13)4-10(9)15-11/h3-4H,1-2H3 |
InChI 键 |
QJCKEWNNKHZPMT-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C(C(=C2)C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14298376.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
